molecular formula C27H42Cl2N2O6 B1668700 Chloramphenicol palmitate CAS No. 530-43-8

Chloramphenicol palmitate

Cat. No. B1668700
CAS RN: 530-43-8
M. Wt: 561.5 g/mol
InChI Key: PXKHGMGELZGJQE-ILBGXUMGSA-N
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Description

Chloramphenicol palmitate is an orally bioavailable ester prodrug form of the antibiotic chloramphenicol . It is hydrolyzed in the small intestine to release chloramphenicol . It has a broad spectrum of activity against gram-positive and gram-negative bacteria .


Synthesis Analysis

A synthetic route to produce chloramphenicol esters involves the high enantio- and regio-selectivity of lipases . A series of chloramphenicol esters were synthesized using chloramphenicol, acyl donors of different carbon chain length, and lipase Lip BA (lipase cloned from Bacillus amyloliquefaciens) .


Molecular Structure Analysis

Chloramphenicol palmitate has a molecular formula of C27H42Cl2N2O6 . Its average mass is 561.538 Da and its monoisotopic mass is 560.242004 Da .


Chemical Reactions Analysis

Chloramphenicol palmitate can be synthesized by transesterification reactions on hydroxyl groups with high regioselectivity and mild reaction conditions . The enzyme-mediated esterification of chloramphenicol palmitate in toluene and DMF has been reported .


Physical And Chemical Properties Analysis

Chloramphenicol palmitate is a solid substance . Its fate in the environment varies among different soils . It has been found that chloramphenicol palmitate easily binds with soils rich in organic matter .

Scientific Research Applications

Application in Pharmaceutical Field

Chloramphenicol Palmitate is a prodrug of Chloramphenicol with antibiotic properties . It is prepared by acylation of Chloramphenicol with palmitic acid . Although it is significantly less active than Chloramphenicol, it acts as a prodrug, being readily hydrolyzed by acid and esterase in the human gut to release Chloramphenicol .

Role in Bioavailability Studies

Chloramphenicol Palmitate has been used in studies related to drug bioavailability, particularly in relation to the impact of polymorphs on the bioavailability and stability of poorly soluble drugs . In one study, the relative rates of dissolution and solubilities of three polymorphic forms of Chloramphenicol Palmitate were measured in a 35% tertiary butanol-water mixture . The study examined the thermodynamic relationships involving the transition of the metastable polymorphs to the stable one .

Polymorph Impact on Bioavailability

Chloramphenicol Palmitate has been used to study the impact of polymorphs on the bioavailability and stability of poorly soluble drugs . The polymorphism of drugs can affect their bioavailability, and this has been studied using Chloramphenicol Palmitate as an example .

Microemulsion Based Ocular Drug Delivery System

Chloramphenicol Palmitate has been used in the formulation of a new system of oil-in-water microemulsions for ocular drug delivery . The system was designed to increase the bioavailability, solubility, and entrapment of drugs . The formulated microemulsions were evaluated for various characteristics and were found to be stable, optically clear, and could be used as an efficient ocular drug carrier .

Study of Chloramphenicol Biotransformation Mechanisms

Chloramphenicol Palmitate has been used to decipher chloramphenicol biotransformation mechanisms and microbial interactions . The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . This study provides desirable strain and enzyme resources for enhanced bioremediation of chloramphenicol-contaminated hotspot sites .

Stereoselective Metabolism of Antibiotics

Chloramphenicol Palmitate has been used to investigate the stereoselective metabolism of an antibiotic by resistant environmental bacteria . Two enantiomers of chloramphenicol: S,S-(+)-chloramphenicol and R,R-(-)-chloramphenicol were used as a proof-of-concept .

Safety And Hazards

Chloramphenicol palmitate may cause cancer . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Polymorphs (anhydrous and solvate/hydrate forms) may resolve bioavailability problems of drugs like Chloramphenicol palmitate, but they can be a challenge to ensure physicochemical stability for the entire shelf life of the drug product . Drug crystal engineering, in particular, combinatorial chemistry and high-throughput screening, makes it possible to easily and exhaustively identify stable polymorphic and/or hydrate/dehydrate forms of poorly soluble drugs .

properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHGMGELZGJQE-ILBGXUMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048699
Record name Chloramphenicol palmitate
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Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramphenicol palmitate

CAS RN

530-43-8
Record name Chloramphenicol palmitate
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Record name Chloramphenicol palmitate [USP:BAN:JAN]
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Record name Chloramphenicol palmitate
Source DrugBank
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Record name Chloramphenicol palmitate
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Record name Chloramphenicol palmitate
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Record name CHLORAMPHENICOL PALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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